molecular formula C13H15N3OS2 B6444504 1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide CAS No. 2548977-84-8

1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide

Cat. No.: B6444504
CAS No.: 2548977-84-8
M. Wt: 293.4 g/mol
InChI Key: XYQQGGKCQXHZEO-UHFFFAOYSA-N
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Description

1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a pyrrolidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

1-(6-methylsulfanyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-18-8-4-5-9-11(7-8)19-13(15-9)16-6-2-3-10(16)12(14)17/h4-5,7,10H,2-3,6H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQQGGKCQXHZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)N3CCCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide typically involves the construction of the benzothiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole core. Subsequent reactions introduce the methylsulfanyl group and the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can undergo reduction under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, potentially inhibiting or activating their functions. The pyrrolidine ring contributes to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole core but differ in their substituents.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and prolinol feature the pyrrolidine ring but have different functional groups.

Uniqueness

1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide is unique due to the combination of the benzothiazole and pyrrolidine moieties, along with the presence of the methylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide is a compound that falls under the category of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and supporting research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12N2O1S2\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_1\text{S}_2

This structure features a benzothiazole ring with a methylsulfanyl group, which is crucial for its biological activity.

The primary mechanism of action for this compound involves the inhibition of critical biochemical pathways in pathogenic organisms.

Target Enzymes:

  • DprE1 Enzyme in Mycobacterium tuberculosis: This compound has shown promise as an inhibitor of the DprE1 enzyme, which is essential for the cell wall biosynthesis of Mycobacterium tuberculosis. The inhibition disrupts the bacterial cell wall formation, leading to cell death.

Biochemical Pathways Affected:

  • The primary pathway impacted by this compound is the cell wall biosynthesis pathway , which is vital for bacterial survival and proliferation.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown comparable efficacy to standard antibiotics like streptomycin and ampicillin against various strains of bacteria such as Pseudomonas aeruginosa and Escherichia coli .

Anticancer Activity

Studies have demonstrated that benzothiazole derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been evaluated against human cancer cells such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis in these cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialMycobacterium tuberculosis< 10
AnticancerHeLa Cells0.37
AntimicrobialEscherichia coliComparable to standard antibiotics

Case Study: Anticancer Efficacy

A notable study evaluated the anticancer properties of related benzothiazole derivatives. The derivatives were tested against HeLa cells, revealing that certain compounds induced significant apoptotic cell death and blocked the cell cycle at the sub-G1 phase. The most potent derivatives exhibited IC50 values significantly lower than that of sorafenib, a commonly used anticancer drug .

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